molecular formula C18H15ClN2O5S2 B4629197 2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate

2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate

Cat. No. B4629197
M. Wt: 438.9 g/mol
InChI Key: MKJPSPWANYVPCA-DHDCSXOGSA-N
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Description

Thiazolidinones are a class of compounds known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The interest in these compounds stems from their unique structural features, which allow for a variety of chemical reactions and modifications to tailor their properties for specific applications. The compound falls into this category, with potential relevance in pharmaceutical and chemical research.

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves cyclocondensation reactions of thioureas with chloroacetyl chloride or similar compounds under basic conditions or by employing microwave-assisted synthesis for efficiency. For instance, Sher Ali et al. (2012) reported synthesizing iminothiazolidin-4-one acetate derivatives by cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate in methanol at room temperature (Sher Ali et al., 2012).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been characterized using spectroscopic techniques such as NMR, IR, and X-ray crystallography. The structural analysis reveals the presence of a thiazolidinone core with various substituents influencing the compound's properties and reactivity. For example, compound 2k's structure was confirmed by X-ray crystallography, highlighting the importance of structural analysis in understanding these compounds' function (Sher Ali et al., 2012).

Chemical Reactions and Properties

Thiazolidinone derivatives participate in a variety of chemical reactions, including addition reactions with thiols and amines, and can form complexes with metals. These reactions are crucial for further modifying the compounds' chemical properties and enhancing their biological activity. For example, Nagase (1974) described novel addition reactions of o-aminobenzenethiol to thiazolidones, leading to structurally complex products with potential fungicidal activity (Nagase, 1974).

Scientific Research Applications

Anticonvulsant and Benzodiazepine Receptor Agonism

One area of research involves the synthesis and biological evaluation of 4-thiazolidinone derivatives as potential anticonvulsant agents and benzodiazepine receptor agonists. These compounds exhibit considerable anticonvulsant activity in models of electroshock and chemically induced convulsions without impairing learning and memory, indicating their potential for therapeutic applications in epilepsy and related disorders (Faizi et al., 2017).

Aldose Reductase Inhibition

Another research focus is on the synthesis and evaluation of iminothiazolidin-4-one acetate derivatives as inhibitors of aldose reductase, an enzyme involved in diabetic complications. These studies identify compounds with significant inhibitory potency, highlighting their potential as novel drugs for the treatment of diabetic complications (Ali et al., 2012).

Photodynamic Therapy for Cancer

Research on the development of new zinc phthalocyanine derivatives substituted with Schiff base groups containing thiazolidinones has shown promising properties for photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Antimicrobial Activity

Thiazolidinone derivatives have also been synthesized and evaluated for their antimicrobial activity. Studies have shown that these compounds possess significant activity against a range of bacterial and fungal pathogens, suggesting their utility in developing new antimicrobial agents (Habib et al., 2012).

Corrosion Inhibition

In the field of materials science, thiazolidinone derivatives have been investigated for their corrosion inhibitory properties on metals in acidic mediums. These studies demonstrate the compounds' effectiveness in protecting metals from corrosion, indicating their potential industrial applications in corrosion prevention (Ehsani et al., 2015).

properties

IUPAC Name

[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-chloro-6-methoxyphenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O5S2/c1-10-3-5-12(6-4-10)28(23,24)26-16-13(19)7-11(8-14(16)25-2)9-15-17(22)21-18(20)27-15/h3-9H,1-2H3,(H2,20,21,22)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJPSPWANYVPCA-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=C3C(=O)N=C(S3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N=C(S3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate
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2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate
Reactant of Route 3
2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate

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